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Compound of Interest

Compound Name: VU6005806

Cat. No.: B15145321 Get Quote

Attention Researchers: Initial investigations reveal that the designation "VU6005806" may refer

to two distinct chemical entities: a KCC2 potentiator for neurological disorders, and an M4

positive allosteric modulator (PAM), also known as AZN-00016130, for neuropsychiatric

research. To ensure the accuracy and relevance of the information provided, this technical

support center will address both compounds in separate, clearly delineated sections. Please

identify the specific molecule relevant to your research to proceed to the appropriate guide.

Section 1: VU6005806 as a KCC2 Potentiator
This section is dedicated to researchers utilizing VU6005806 as a potentiator of the KCC2

transporter, a critical component in neuronal chloride extrusion and inhibitory

neurotransmission. Deficits in KCC2 function have been implicated in conditions such as

epilepsy, neuropathic pain, and various neurodevelopmental disorders.[1][2][3][4]

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VU6005806 as a KCC2 potentiator?

A1: VU6005806 enhances the function of the KCC2 transporter, which is responsible for

extruding chloride ions from neurons.[1][3] This action helps to maintain a low intracellular

chloride concentration, which is essential for the hyperpolarizing (inhibitory) actions of

GABAergic neurotransmission. By potentiating KCC2, VU6005806 can help restore inhibitory

tone in pathological conditions where KCC2 function is compromised.[1][4]
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Q2: What are the recommended storage and handling conditions for VU6005806?

A2: For specific storage and handling instructions, it is crucial to refer to the Certificate of

Analysis provided by the supplier. Generally, solid compounds are stored at room temperature

in the continental US, but this may vary elsewhere.

Q3: How should I prepare VU6005806 for in vitro experiments?

A3: The solubility of VU6005806 can be a critical factor. While specific solubility data is not

readily available in the provided search results, it is common for small molecules of this type to

be initially dissolved in a solvent like DMSO to create a stock solution. Subsequent dilutions

would then be made in the appropriate aqueous buffer or cell culture medium for your

experiment. It is imperative to determine the final concentration of the solvent in your

experimental setup to account for any potential vehicle effects.
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Issue Potential Cause Suggested Solution

Inconsistent or no observable

effect on neuronal activity.

Poor solubility or precipitation

of the compound in aqueous

media.

Prepare fresh stock solutions.

Consider using a vehicle like

cyclodextrin to improve

solubility. Visually inspect for

any precipitation before use.

Degradation of the compound.

Ensure proper storage

conditions as per the supplier's

recommendations. Prepare

fresh working solutions for

each experiment.

Low expression of KCC2 in the

experimental model.

Verify KCC2 expression levels

in your cell line or tissue

preparation using techniques

like Western blotting or qPCR.

Observed off-target effects.
The concentration of

VU6005806 used is too high.

Perform a dose-response

curve to determine the lowest

effective concentration. High

concentrations of even

selective compounds can lead

to off-target interactions.[5]

The compound may interact

with other transporters or

channels.

Review literature for any

known off-target activities of

similar chemical scaffolds.

Consider using a structurally

different KCC2 potentiator as a

control to confirm that the

observed effect is KCC2-

mediated.

Experimental Protocols
In Vitro Seizure-Like Activity Assay:
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A detailed protocol for assessing the effect of KCC2 potentiators on seizure-like activity in

neuronal-glial co-cultures has been described.[1][3] This typically involves inducing epileptiform

activity with a pro-convulsant agent and then applying the KCC2 potentiator to observe any

attenuation of this activity. Electrophysiological recordings are the primary method for

quantifying these effects.

Quantitative Data
Parameter Value

Species/Assay

Condition
Reference

EC50
Data not available in

search results

Specific assay

conditions needed

Selectivity

Selective versus the

structurally related

NKCC1 transporter.[2]

Signaling Pathway
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Caption: Signaling pathway of KCC2 potentiation by VU6005806.
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Section 2: VU6005806/AZN-00016130 as an M4
Positive Allosteric Modulator (PAM)
This section is intended for researchers working with VU6005806/AZN-00016130, a positive

allosteric modulator of the M4 muscarinic acetylcholine receptor. M4 PAMs are being

investigated for their potential therapeutic applications in neuropsychiatric disorders, including

schizophrenia.[6][7][8]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of VU6005806 as an M4 PAM?

A1: VU6005806 is a positive allosteric modulator (PAM), meaning it binds to a site on the M4

receptor that is distinct from the binding site of the endogenous ligand, acetylcholine.[6][7] By

itself, a PAM has minimal to no activity. However, when acetylcholine is also bound,

VU6005806 enhances the receptor's response.[5]

Q2: What are the recommended storage and handling conditions for VU6005806?

A2: For specific storage and handling instructions, it is imperative to consult the Certificate of

Analysis provided by your supplier. Generally, solid compounds can be stored at room

temperature in the continental US, though this may vary in other locations.

Q3: How should I prepare VU6005806 for in vivo experiments?

A3: For in vivo studies, VU6005806 has been shown to have good solubility in vehicles such as

20% β-cyclodextrin.[9] The specific formulation and route of administration will depend on the

experimental design and animal model.
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Issue Potential Cause Suggested Solution

Lack of in vivo efficacy.
Poor bioavailability or rapid

metabolism.

Review available

pharmacokinetic data for the

species being used. Consider

adjusting the dose or

formulation. Ensure the dosing

regimen is appropriate to

achieve and maintain

therapeutic concentrations in

the brain.[10]

Insufficient target engagement.

If possible, use techniques like

PET imaging with a suitable

radioligand to confirm that the

compound is reaching and

binding to M4 receptors in the

brain at the administered dose.

Unexpected behavioral effects. Off-target activity.

While VU6005806 is reported

to be selective, high

concentrations can lead to off-

target effects.[5] Conduct a

thorough dose-response study.

Compare the behavioral

phenotype with that of other,

structurally distinct M4 PAMs.

Species differences in receptor

pharmacology.

Be aware that the potency and

efficacy of allosteric

modulators can vary between

species.[6] It is important to

characterize the compound's

activity on the M4 receptor of

the species being studied.

Experimental Protocols
Amphetamine-Induced Hyperlocomotion (AHL) Model:
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This is a preclinical model used to assess the antipsychotic-like activity of compounds.[8][11]

The protocol typically involves administering the test compound (VU6005806) prior to an

amphetamine challenge and then measuring locomotor activity. A reduction in amphetamine-

induced hyperlocomotion is indicative of potential antipsychotic efficacy.[11]

Calcium Mobilization Assay:

This in vitro assay is used to determine the potency and efficacy of M4 PAMs.[9][12] It typically

involves using a cell line stably expressing the M4 receptor (often coupled to a Gq protein to

enable a calcium readout) and measuring the potentiation of the acetylcholine-induced calcium

response in the presence of the PAM.

Quantitative Data
Parameter Value

Species/Assay

Condition
Reference

EC50 94 nM Human M4 [6]

28 nM Rat M4 [6]

87 nM Dog M4 [6]

68 nM
Cynomolgus Monkey

M4
[6]

Emax
88% of ACh maximum

at 30 µM

Human M4

transfected in CHO-

K1 cells

[13]

Selectivity over M2
EC50 = 5954 nM

(Emax = 35%)

Human M2

transfected in CHO-

K1 cells

[13]
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Caption: Signaling pathway of M4 receptor positive allosteric modulation by VU6005806.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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